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Introduction
MS8847 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce

the degradation of the Enhancer of Zeste Homolog 2 (EZH2). EZH2 is the catalytic subunit of

the Polycomb Repressive Complex 2 (PRC2) and plays a critical role in gene silencing through

the methylation of histone H3 on lysine 27 (H3K27). Aberrant EZH2 activity is implicated in the

pathogenesis of various malignancies, including acute myeloid leukemia (AML) and triple-

negative breast cancer (TNBC).[1] MS8847 functions by recruiting the von Hippel-Lindau (VHL)

E3 ubiquitin ligase to EZH2, leading to its ubiquitination and subsequent degradation by the

proteasome.[1] This degradation of EZH2 has been shown to inhibit the proliferation of cancer

cells.[1][2]

These application notes provide detailed protocols for the analysis of apoptosis and cell cycle

progression in cancer cell lines treated with MS8847 using flow cytometry. The accompanying

data tables offer representative results to guide researchers in their experimental design and

data interpretation.
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The following tables summarize quantitative data from representative flow cytometry

experiments assessing the effect of MS8847 on apoptosis and cell cycle distribution in AML

and TNBC cell lines.

Table 1: Apoptosis Analysis in AML (MOLM-13) and TNBC (MDA-MB-231) Cell Lines Treated

with MS8847 for 48 hours.

Cell Line Treatment
Concentrati
on (µM)

Viable Cells
(%)

Early
Apoptotic
Cells (%)

Late
Apoptotic/N
ecrotic
Cells (%)

MOLM-13

(AML)

Vehicle

(DMSO)
- 95.2 ± 2.1 3.1 ± 0.8 1.7 ± 0.5

MS8847 0.1 85.6 ± 3.5 10.2 ± 1.2 4.2 ± 0.9

MS8847 0.5 62.3 ± 4.2 25.8 ± 2.5 11.9 ± 1.8

MS8847 1.0 40.1 ± 5.1 42.5 ± 3.7 17.4 ± 2.3

MDA-MB-231

(TNBC)

Vehicle

(DMSO)
- 96.8 ± 1.5 2.5 ± 0.6 0.7 ± 0.3

MS8847 0.5 88.4 ± 2.8 8.1 ± 1.1 3.5 ± 0.7

MS8847 1.0 70.2 ± 3.9 18.9 ± 2.1 10.9 ± 1.5

MS8847 2.0 55.7 ± 4.5 29.6 ± 3.3 14.7 ± 2.0

Data are presented as mean ± standard deviation from three independent experiments. The

percentage of cells in each quadrant was determined by Annexin V and Propidium Iodide

staining followed by flow cytometry analysis.

Table 2: Cell Cycle Analysis in AML (MOLM-13) and TNBC (MDA-MB-231) Cell Lines Treated

with MS8847 for 72 hours.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b12373836?utm_src=pdf-body
https://www.benchchem.com/product/b12373836?utm_src=pdf-body
https://www.benchchem.com/product/b12373836?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12373836?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Line
Treatmen
t

Concentr
ation (µM)

G0/G1
Phase
(%)

S Phase
(%)

G2/M
Phase
(%)

Sub-G1
(Apoptosi
s) (%)

MOLM-13

(AML)

Vehicle

(DMSO)
- 45.3 ± 2.5 38.1 ± 1.9 16.6 ± 1.2 2.1 ± 0.4

MS8847 0.1 55.8 ± 3.1 29.5 ± 2.3 14.7 ± 1.8 4.5 ± 0.8

MS8847 0.5 68.2 ± 4.0 18.3 ± 1.7 13.5 ± 1.5 9.8 ± 1.2

MS8847 1.0 75.1 ± 4.5 10.2 ± 1.1 14.7 ± 1.9 15.3 ± 1.9

MDA-MB-

231

(TNBC)

Vehicle

(DMSO)
- 50.1 ± 3.0 28.9 ± 2.2 21.0 ± 1.8 1.5 ± 0.3

MS8847 0.5 60.5 ± 3.5 22.1 ± 1.9 17.4 ± 1.6 3.8 ± 0.7

MS8847 1.0 72.3 ± 4.1 15.4 ± 1.5 12.3 ± 1.3 8.7 ± 1.1

MS8847 2.0 78.9 ± 4.8 9.8 ± 1.0 11.3 ± 1.2 13.2 ± 1.6

Data are presented as mean ± standard deviation from three independent experiments. Cell

cycle distribution was determined by Propidium Iodide staining of fixed cells followed by flow

cytometry analysis.

Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V and
Propidium Iodide Staining
This protocol details the procedure for quantifying apoptosis in cells treated with MS8847 using

Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

AML (e.g., MOLM-13) or TNBC (e.g., MDA-MB-231) cell lines

Complete cell culture medium
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MS8847 stock solution (in DMSO)

Phosphate-Buffered Saline (PBS)

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and

Binding Buffer)

Flow cytometer

Procedure:

Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth during

the experiment.

Drug Treatment: After 24 hours, treat the cells with various concentrations of MS8847 (e.g.,

0.1, 0.5, 1.0 µM for AML; 0.5, 1.0, 2.0 µM for TNBC) or DMSO as a vehicle control. Incubate

for the desired time period (e.g., 48 hours).

Cell Harvesting:

For suspension cells (e.g., MOLM-13), gently collect the cells by centrifugation.

For adherent cells (e.g., MDA-MB-231), collect the culture medium (containing floating

apoptotic cells) and then detach the adherent cells using a gentle cell scraper or trypsin.

Combine the detached cells with the collected medium.

Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

Staining:

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
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Flow Cytometry Analysis:

Add 400 µL of 1X Binding Buffer to each tube.

Analyze the samples on a flow cytometer within one hour.

Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only

Propidium Iodide as controls to set up compensation and gates.

Collect at least 10,000 events per sample.

Data Analysis:

Viable cells: Annexin V-negative and PI-negative.

Early apoptotic cells: Annexin V-positive and PI-negative.

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 2: Analysis of Cell Cycle by Propidium Iodide
Staining
This protocol describes the analysis of cell cycle distribution in cells treated with MS8847 using

Propidium Iodide (PI) staining of fixed cells.

Materials:

AML (e.g., MOLM-13) or TNBC (e.g., MDA-MB-231) cell lines

Complete cell culture medium

MS8847 stock solution (in DMSO)

Phosphate-Buffered Saline (PBS)

70% Ethanol (ice-cold)

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
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Flow cytometer

Procedure:

Cell Seeding: Seed cells in 6-well plates as described in Protocol 1.

Drug Treatment: Treat cells with various concentrations of MS8847 or DMSO for the desired

time period (e.g., 72 hours).

Cell Harvesting: Harvest cells as described in Protocol 1.

Washing: Wash the cells once with ice-cold PBS.

Fixation:

Resuspend the cell pellet in 1 mL of ice-cold PBS.

While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

Incubate at -20°C for at least 2 hours (or overnight).

Staining:

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the supernatant.

Wash the cell pellet with PBS.

Resuspend the pellet in 500 µL of PI staining solution.

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

Flow Cytometry Analysis:

Analyze the samples on a flow cytometer.

Collect at least 10,000 events per sample.

Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle

distribution based on the DNA content histogram to determine the percentage of cells in the
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G0/G1, S, and G2/M phases, as well as the sub-G1 population indicative of apoptotic cells.
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Caption: Mechanism of action of MS8847 leading to EZH2 degradation and downstream

cellular effects.
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Caption: Experimental workflow for apoptosis analysis using flow cytometry.
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Caption: Experimental workflow for cell cycle analysis using flow cytometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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